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Compound of Interest

Compound Name: 4-Hydroxyphthalaldehyde

Cat. No.: B12859088

A Note to the Reader: The subject of this guide, 4-hydroxyphthalaldehyde (also known as 4-
hydroxy-1,2-benzenedicarboxaldehyde), is a specialized aromatic aldehyde. Unlike its isomers,
such as 4-hydroxyisophthalaldehyde, it is not widely documented in commercial catalogs or
major chemical databases. This guide, therefore, adopts a dual approach. It presents the
available published data for 4-hydroxyphthalaldehyde and supplements this with expert
analysis and predictions based on the well-characterized chemistry of its structural analogs,
primarily o-phthalaldehyde and 4-hydroxyisophthalaldehyde. This methodology provides a
comprehensive and practical technical overview for researchers and drug development
professionals.

Molecular Structure and Identification

4-Hydroxyphthalaldehyde is an organic compound featuring a benzene ring substituted with
two adjacent (ortho) aldehyde groups and a hydroxyl group at the para position relative to one
of the aldehyde groups.

Systematic (IUPAC) Name: 4-Hydroxybenzene-1,2-dicarbaldehyde
Key Structural Features:

o Aromatic Core: A stable benzene ring.
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e Ortho Aldehydes: Two formyl (-CHO) groups at adjacent positions (C1 and C2). This
arrangement is known to facilitate intramolecular interactions and unique reactivity, such as
cyclization reactions.

o Para Hydroxyl Group: A hydroxyl (-OH) group at the C4 position, which is expected to
influence the molecule's electronic properties, solubility, and potential for hydrogen bonding.

Below is a table summarizing the key identifiers for 4-hydroxyphthalaldehyde and its close
structural analogs.

Molecular Molar Mass (
Compound IUPAC Name CAS Number
Formula g/mol )
4-
4-
Hydroxybenzene
Hydroxyphthalald 12 N/A CsHeOs 150.13
ehyde h
dicarbaldehyde
o- Benzene-1,2-
643-79-8 CsHeO2 134.13
Phthalaldehyde dicarbaldehyde
4-
4-
] Hydroxybenzene
Hydroxyisophthal 13 3328-70-9 CsHeOs3 150.13
aldehyde B
dicarbaldehyde

Physicochemical and Spectroscopic Properties

Direct experimental data for 4-hydroxyphthalaldehyde is limited. However, we can predict its
properties based on published data and comparison with its analogs.[1]

Table of Physicochemical Properties:
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4-

4-
Hydroxyphthalalde .
o-Phthalaldehyde Hydroxyisophthalal
Property hyde .
. (Experimental) dehyde
(Predicted/Reporte .
(Experimental)
d)
Pale yellow crystalline  White to orange/green
Appearance Yellow crystals[1] ]
solid powder/crystal
] ] >85 °C (decomposes)
Melting Point o 55-58 °C[2] 107-111 °C
N , 83-84 °C @ 0.75 _
Boiling Point Decomposes Not available

mmHg[2]

Soluble in ether, likely )
] Soluble in water,
N soluble in polar )
Solubility ] ) chloroform, and Soluble in methanol.
organic solvents like

acetone.[3]
methanol and DMSO.

Spectroscopic Profile

The spectroscopic characteristics of 4-hydroxyphthalaldehyde can be anticipated based on
its functional groups and the known spectra of related compounds.

IH NMR Spectroscopy: A reported *H NMR spectrum in CDCIs for 4-hydroxyphthalaldehyde
shows the following key signals[1]:

» Aldehydic Protons: Two singlets at approximately & 10.65 and 10.31 ppm. The downfield
shift is characteristic of aldehyde protons.

o Aromatic Protons: Three signals in the aromatic region: a doublet at & 7.91 ppm, a doublet at
0 7.43 ppm, and a doublet of doublets at d 7.19 ppm, corresponding to the three protons on
the benzene ring.

13C NMR Spectroscopy: The 13C NMR spectrum in CDCIs has been reported with the following
assignments[1]:

o Aldehydic Carbons: Two peaks in the highly deshielded region at 6 192.2 and 191.2 ppm.
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» Aromatic Carbons: Six distinct signals for the aromatic carbons, with the carbon attached to
the hydroxyl group appearing at approximately & 160.7 ppm.

Infrared (IR) Spectroscopy: The IR spectrum is predicted to show the following characteristic
absorption bands:

O-H Stretch: A broad band in the region of 3200-3600 cm~* due to the hydroxyl group.

C-H Stretch (Aldehyde): Medium intensity peaks around 2850 and 2750 cm~1,

C=0 Stretch (Aldehyde): A strong, sharp band around 1680-1700 cm~1. The presence of two
aldehyde groups may lead to a split or broadened peak.

C=C Stretch (Aromatic): Peaks in the 1400-1600 cm~1 region.

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum is expected to show a
prominent molecular ion peak (M*) at m/z = 150. Common fragmentation patterns would
involve the loss of one or both formyl groups (-CHO).

Synthesis of 4-Hydroxyphthalaldehyde

A synthetic route to 4-hydroxyphthalaldehyde has been described in the literature, starting
from a protected catechol derivative. The general workflow is outlined below.

Synthesis of 4-Hydroxyphthalaldehyde

o Reagents: e.g., HMTA, TFA ( A Oxidizing Agent (o Acidic Conditions .
Protected Catechol Derivative »| Formylation »| Oxidation » Deprotection 4-Hydroxyphthalaldehyde

Click to download full resolution via product page

Figure 1: Proposed synthetic workflow for 4-hydroxyphthalaldehyde.

Detailed Experimental Protocol (Literature-Based)
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The following protocol is adapted from a published procedure for the synthesis of 4-hydroxy-
ortho-phthalaldehyde.[1]

Step 1: Synthesis of 4-Hydroxy-ortho-phthalaldehyde (6)

o Combine the starting material, 1,3-dihydroisobenzofuran-5-ol (compound 5b in the original
paper, 200 mg, 1.2 mmol), p-toluenesulfonic acid (p-TsOH, 1.68 g, 9.8 mmol), and 1-butyl-3-
methylimidazolium bromide ([Bmim]Br, 4.0 g, 18.3 mmol) in a sealed microwave vial.

« Irradiate the mixture in a microwave reactor for 30 minutes at 150 °C with strong agitation.

» After cooling, perform a vigorous extraction of the reaction mixture with diethyl ether (Et20)
overnight.

o Separate the ether layer and concentrate it under vacuum to obtain the crude product.

o Crystallize the crude product from hexane to yield 4-hydroxy-ortho-phthalaldehyde as yellow
crystals (quantitative yield reported).

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography
(TLC) to observe the consumption of the starting material and the appearance of the product.
The final product's identity and purity should be confirmed by NMR spectroscopy and melting
point analysis.

Chemical Reactivity and Potential Applications

The reactivity of 4-hydroxyphthalaldehyde is dictated by its three functional groups.
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Figure 2: Reactivity map of 4-hydroxyphthalaldehyde.

Reactions of the Aldehyde Groups

The two adjacent aldehyde groups are the most reactive sites of the molecule.

o Reaction with Amines: Like o-phthalaldehyde (OPA), 4-hydroxyphthalaldehyde is expected
to react with primary amines in the presence of a thiol to form highly fluorescent isoindole
derivatives.[4][5] This reaction is the basis for the widespread use of OPA in the sensitive
guantification of amino acids, peptides, and proteins. The presence of the hydroxyl group
may modulate the fluorescence properties of the resulting derivative.

o Polymerization:o-Phthalaldehyde can undergo polymerization to form poly(phthalaldehyde),
a polymer known for its low ceiling temperature, making it readily depolymerizable.[6] 4-
Hydroxyphthalaldehyde could potentially be used to create functionalized, degradable
polymers with tunable properties.

o Standard Aldehyde Reactions: The aldehyde groups can undergo typical reactions such as
oxidation to carboxylic acids, reduction to alcohols, and condensation reactions.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group offers another site for chemical modification.
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 Etherification and Esterification: The hydroxyl group can be converted into ethers or esters to
modify the molecule's solubility, lipophilicity, and other properties. This is a common strategy
in drug development for creating prodrugs.

Potential Applications

Based on its structure and predicted reactivity, 4-hydroxyphthalaldehyde holds promise in
several fields:

o Drug Development: The core structure is a potential scaffold for the synthesis of novel
therapeutic agents. The functional groups provide handles for medicinal chemistry
optimization.

e Analytical Chemistry: As a potential fluorescent labeling agent for the detection and
guantification of biomolecules, similar to OPA.[2] The hydroxyl group could be used to tune
the spectral properties or to attach the molecule to a solid support.

» Materials Science: As a monomer for the synthesis of functional, degradable polymers with
potential applications in areas like transient electronics or drug delivery.[6]

Safety and Handling

While specific toxicity data for 4-hydroxyphthalaldehyde is not available, it should be handled
with the same precautions as other aromatic aldehydes. Its structural analog, o-
phthalaldehyde, is known to be a skin and respiratory sensitizer.[7][8]

o Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety
glasses, and a lab coat.

» Handling: Handle in a well-ventilated area, preferably in a fume hood.
e Storage: Store in a cool, dry place, protected from light and air.

Conclusion

4-Hydroxyphthalaldehyde is a fascinating molecule that, while not extensively studied,
presents significant opportunities for research and development. Its unique combination of
ortho-dialdehyde and hydroxyl functionalities on an aromatic ring makes it a promising
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candidate for applications in analytical chemistry, polymer science, and medicinal chemistry.
This guide provides a foundational understanding of its structure, properties, and potential,
derived from the available literature and the established chemistry of its analogs. Further
experimental investigation is warranted to fully elucidate the properties and unlock the full
potential of this versatile compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2026 BenchChem. All rights reserved. 9/11 Tech Support


http://www.orgsyn.org/demo.aspx?prep=CV4P0807
https://doi.org/10.1021/acs.jpcb.2c07929
https://doi.org/10.3762/bjoc.15.58
https://briefs.techconnect.org/wp-content/volumes/TCB2014v2/pdf/712.pdf
https://doi.org/10.1021/jo00464a027
https://doi.org/10.1093/chromsci/bms037
https://www.mpbio.com/us/o-phthalaldehyde/p/02102371
https://www.organic-chemistry.org/info/NMR/1h-nmr-shifts.shtm
https://webbook.nist.gov/cgi/cbook.cgi?ID=C7770458&Type=IR-SPEC&Index=1#IR-SPEC
https://www.benchchem.com/product/b12859088?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12859088?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sources

1. Efficient synthesis of 4-substituted-ortho-phthalaldehyde analogues: toward the
emergence of new building blocks - PMC [pmc.ncbi.nim.nih.gov]

2. o-Phthalaldehyde | 643-79-8 [chemicalbook.com]

3. atamankimya.com [atamankimya.com]

4. Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in
the Presence of Thiols - PubMed [pubmed.ncbi.nim.nih.gov]

5. pubs.acs.org [pubs.acs.org]

6. o-Phthalaldehyde: derivatives and applications_Chemicalbook [chemicalbook.com]

7. mtpinnacle.com [mtpinnacle.com]

8. ICSC 1784 - ORTHO-PHTHALALDEHYDE [chemicalsafety.ilo.org]

To cite this document: BenchChem. [An In-depth Technical Guide to 4-
Hydroxyphthalaldehyde: Structure, Properties, and Potential]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b12859088#4-
hydroxyphthalaldehyde-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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